molecular formula C19H24NS2+ B129165 Tiquizium CAS No. 149755-23-7

Tiquizium

Cat. No.: B129165
CAS No.: 149755-23-7
M. Wt: 330.5 g/mol
InChI Key: ZGSDGGRVFIYKKE-OXQOHEQNSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Tiquizium bromide is synthesized through a series of chemical reactions involving thiophene derivatives. The synthesis typically involves the formation of a quaternary ammonium salt, which is achieved by reacting a thiophene derivative with a suitable alkylating agent under controlled conditions .

Industrial Production Methods

Industrial production of this compound bromide involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as continuous flow reactors and automated systems to maintain consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Tiquizium bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various alkylating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound bromide, which are used in different therapeutic applications .

Scientific Research Applications

Tiquizium bromide has a wide range of scientific research applications, including:

Mechanism of Action

Tiquizium bromide exerts its effects through its anticholinergic properties, specifically by blocking muscarinic receptors. These receptors are a type of acetylcholine receptor found in various parts of the body, including the smooth muscles of the gastrointestinal tract. By inhibiting the action of acetylcholine on these receptors, this compound bromide reduces muscle contractions and spasms, providing symptomatic relief from pain, bloating, and disturbances in bowel habits .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Tiquizium Bromide

This compound bromide is unique due to its specific action on muscarinic receptors, making it particularly effective in treating gastrointestinal disorders involving smooth muscle spasms. Its combination of antispasmodic and anti-ulcer properties sets it apart from other similar compounds .

Properties

CAS No.

149755-23-7

Molecular Formula

C19H24NS2+

Molecular Weight

330.5 g/mol

IUPAC Name

(5R,9aR)-7-(dithiophen-2-ylmethylidene)-5-methyl-1,2,3,4,6,8,9,9a-octahydroquinolizin-5-ium

InChI

InChI=1S/C19H24NS2/c1-20-11-3-2-6-16(20)10-9-15(14-20)19(17-7-4-12-21-17)18-8-5-13-22-18/h4-5,7-8,12-13,16H,2-3,6,9-11,14H2,1H3/q+1/t16-,20-/m1/s1

InChI Key

ZGSDGGRVFIYKKE-OXQOHEQNSA-N

Isomeric SMILES

C[N@+]12CCCC[C@@H]1CCC(=C(C3=CC=CS3)C4=CC=CS4)C2

SMILES

C[N+]12CCCCC1CCC(=C(C3=CC=CS3)C4=CC=CS4)C2

Canonical SMILES

C[N+]12CCCCC1CCC(=C(C3=CC=CS3)C4=CC=CS4)C2

149755-23-7

Synonyms

2H-Quinolizinium, 3-(di-2-thienylmethylene)octahydro-5-methyl-, trans- (9CI)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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